molecular formula C18H16N4O3S3 B2588603 N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261020-76-1

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2588603
M. Wt: 432.53
InChI Key: PDOHETGADMWVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S3 and its molecular weight is 432.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research in this area focuses on synthesizing various derivatives of thieno[3,2-d]pyrimidine and evaluating their biological activities. These compounds are synthesized through different chemical reactions involving key intermediates and are then tested for their potential antitumor, antimicrobial, and enzymatic inhibition activities.

For instance, studies on thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, with some compounds displaying activity comparable to known chemotherapy agents such as doxorubicin (Hafez & El-Gazzar, 2017). Another study explored the dual inhibitory effects of thieno[2,3-d]pyrimidine derivatives on thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide biosynthesis, showing significant potency and suggesting potential as antitumor agents (Gangjee et al., 2008).

Crystal Structure Analysis

Crystallographic studies provide insights into the molecular conformation and structural characteristics of these compounds, which is crucial for understanding their mechanism of action. For example, the crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, highlighting the folded conformation of these molecules and the presence of intramolecular hydrogen bonds (Subasri et al., 2016).

Antimicrobial and Enzyme Inhibition Studies

Some derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, with good yield and promising results, suggesting their potential as new antimicrobial agents (Baviskar et al., 2013). Additionally, certain analogs have been investigated as glutaminase inhibitors, which is relevant for cancer treatment due to the role of glutaminase in tumor cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c1-11-9-14(21-25-11)20-15(23)10-28-18-19-13-5-8-27-16(13)17(24)22(18)6-4-12-3-2-7-26-12/h2-3,5,7-9H,4,6,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHETGADMWVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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